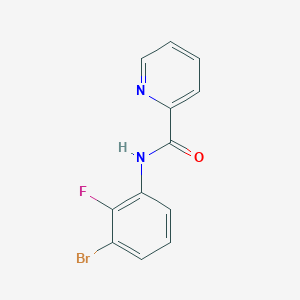![molecular formula C20H27N5O4S B12244232 8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12244232.png)
8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is a complex organic compound that features a unique combination of furan, piperidine, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and piperidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include furan-2-carboxaldehyde, 4-methylpiperidine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction can produce various alcohols or amines.
Scientific Research Applications
8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(methyldithio)furan: Shares the furan ring but differs in the substituents attached to it.
2,2-Methylenebisfuran: Contains two furan rings connected by a methylene bridge.
Furan-2-carboxylic acid: A simpler derivative of furan with a carboxyl group.
Uniqueness
8-[(Furan-2-yl)methyl]-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,9-triene-7,12-dione is unique due to its complex structure, which combines multiple functional groups and rings
Properties
Molecular Formula |
C20H27N5O4S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
8-(furan-2-ylmethyl)-11-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodecane-7,12-dione |
InChI |
InChI=1S/C20H27N5O4S/c1-13-4-7-22(8-5-13)16(26)12-24-20(28)25-15-6-10-30-17(15)18(27)23(19(25)21-24)11-14-3-2-9-29-14/h2-3,9,13,15,17,19,21H,4-8,10-12H2,1H3 |
InChI Key |
RNDGCYLYGIFSQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)N3C4CCSC4C(=O)N(C3N2)CC5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B12244162.png)
![1-methyl-3-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-1H-indazole](/img/structure/B12244166.png)
![1-(3-Bromophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12244180.png)
![3-{5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B12244185.png)
![9-ethyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244186.png)
![N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12244191.png)
![8-(1H-imidazol-1-yl)-2-(3-methylbutyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B12244192.png)
![9-ethyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12244194.png)

![1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B12244196.png)
![3-Cyclopropyl-6-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B12244204.png)
![3-Cyclopropyl-6-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12244211.png)
![3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-6-(piperidin-1-yl)pyridazine](/img/structure/B12244212.png)
